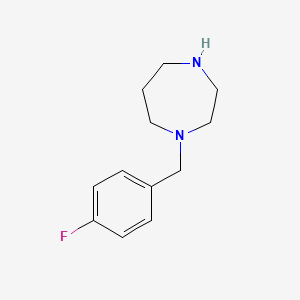

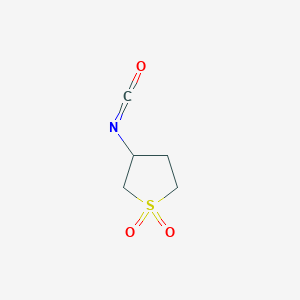

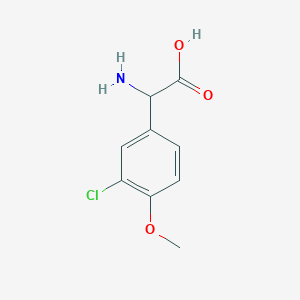

![molecular formula C12H18BrNO2 B1272730 N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine CAS No. 355383-43-6](/img/structure/B1272730.png)

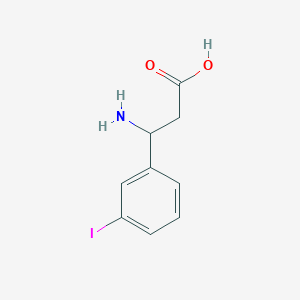

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine” is a chemical compound that is related to a class of drugs known as NBOMe derivatives . These drugs have been the cause of severe intoxications and even deaths . They act as 5-HT 2A receptors agonists and have been reported to produce serotonin-like syndrome with bizarre behavior, severe agitation, and seizures persisting for as long as 3 days .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound is structurally related to indole derivatives, which are known for their wide range of biological activities. Indole derivatives have been studied for their potential as antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase agents . The presence of a bromo-methoxyphenyl moiety could influence the binding affinity to various biological targets, making it a valuable scaffold for drug development.

Analytical Chemistry

In analytical chemistry, compounds like N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine can be used as reference standards or reagents in chromatographic methods such as LC-HR-MS/MS to identify and quantify metabolites in biological samples .

Catalysis

Due to its potential to form strong covalent bonds with other molecules, this compound might be explored as a catalyst in organic synthesis. Its structural features could facilitate the transfer of electrons or protons in catalytic cycles.

Antibacterial Research

Derivatives of (5-bromo-2-methoxyphenyl)methyl compounds have shown antibacterial activities against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . This suggests that N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine could be investigated for its antibacterial properties.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The misuse of NBOMe derivatives, including this compound, is a growing problem worldwide . Future research will likely focus on better understanding the effects of these compounds, developing methods for their detection, and finding ways to treat or prevent the harmful effects associated with their use .

Propiedades

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIASJWGKWHGDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386062 |

Source

|

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

CAS RN |

355383-43-6 |

Source

|

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.